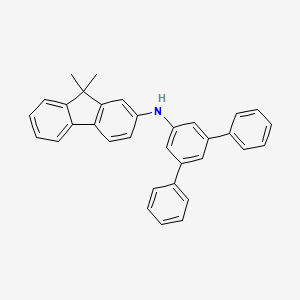

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine

Description

Properties

IUPAC Name |

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-18-17-27(22-32(30)33)34-28-20-25(23-11-5-3-6-12-23)19-26(21-28)24-13-7-4-8-14-24/h3-22,34H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGCRHCBYHQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174956 | |

| Record name | 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372778-68-1 | |

| Record name | 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1372778-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is the most widely reported method for synthesizing N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine. This approach couples a brominated 9,9-dimethylfluorene derivative with 3,5-diphenylphenylamine in the presence of a palladium catalyst. Key steps include:

Precursor Preparation :

Catalytic System :

Representative Procedure :

A mixture of 2-bromo-9,9-dimethylfluorene (1.0 equiv), 3,5-diphenylphenylamine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is degassed and stirred at 110°C for 18 hr. The crude product is purified via silica gel chromatography (hexane/EtOAc 95:5).

Rhodium-Catalyzed Hydroaminomethylation

An alternative route employs rhodium-catalyzed hydroaminomethylation to construct the terphenylamine moiety in situ. This method avoids pre-functionalized aryl halides:

- Substrate Design :

Advantages :

- Single-step synthesis from commercially available fluorenylamines.

- Tunable regioselectivity through ligand design (e.g., BTPP for linear products).

Aluminum Nitride-Mediated Amination

High-Pressure Amination of Fluorenol Intermediates

A patent by US3965182A describes a high-temperature amination process using aluminum nitride (AlN) as a catalyst. While originally developed for simpler anilines, this method adapts to sterically hindered systems:

Reaction Setup :

Outcome :

Structural and Analytical Data

Physicochemical Properties

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 7.82–7.12 (m, 17H, aromatic), 2.12 (s, 6H, CH₃).

- GC-MS : m/z 437 (M⁺), 422 (M⁺−CH₃), 280 (fluorenyl fragment).

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Buchwald-Hartwig | 72–78 | >95% | Scalable, mild conditions | Requires expensive ligands |

| Rh-catalyzed Hydroamino | 65 | >99% | Single-step, no pre-halogenation | High CO/H₂ pressure |

| AlN-mediated Amination | 17 | 77.4% | No transition metals | Low yield, extreme temperatures |

Chemical Reactions Analysis

Types of Reactions

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives, depending on the reagents used.

Scientific Research Applications

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 1ab : N-(2,5-Dimethylhexan-2-yl)-9,9-diphenyl-9H-fluoren-2-amine

- Core Structure : 9,9-Diphenylfluorene with a branched alkyl chain (2,5-dimethylhexan-2-yl) on the amine.

- Key Properties :

- The diphenylfluorene core may offer higher rigidity but lower thermal stability than dimethyl-substituted analogues due to increased molecular weight .

Compound CAS 2209040-18-4 : N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine

- Core Structure : 9,9-Triphenylfluorene with a triphenylsilyl-biphenyl substituent on the amine.

- Key Properties :

- Comparison :

Compound CAS 1179529-07-7 : N-(9,9-Dimethyl-9H-fluoren-2-yl)-1,1':4',1''-terphenyl-4-amine

- Core Structure : 9,9-Dimethylfluorene with a terphenyl substituent on the amine.

- Safety data indicate standard handling precautions for aromatic amines .

- Comparison :

Electronic and Catalytic Performance

Catalytic Activity :

- A titanium complex using a 3,5-diphenylphenyl-BINOL ligand (structurally related to the target compound) showed enhanced catalytic activity in asymmetric alkylation of aldehydes, achieving >99% enantioselectivity at <1 mol% catalyst loading .

Q & A

Basic: What are the recommended synthetic methodologies for N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 3,5-diphenylphenyl moiety to the fluoren-2-amine core. Key steps include:

- Step 1: Bromination of 9,9-dimethylfluoren-2-amine at the reactive position.

- Step 2: Coupling with 3,5-diphenylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80–100°C .

- Step 3: Purification via column chromatography and recrystallization.

Note: Reaction yields (70–85%) depend on stoichiometric ratios and catalyst loading. Optimization of solvent polarity (e.g., THF vs. toluene) can enhance regioselectivity.

Basic: How should this compound be characterized to confirm structural integrity?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm and methyl groups at δ 1.5–1.7 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.23 for C₃₃H₂₇N).

- X-ray Crystallography: For unambiguous confirmation of the 3,5-diphenylphenyl orientation .

- Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values.

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability: Degrades under prolonged UV exposure (>300 nm) due to fluorene ring photooxidation. Stable in inert atmospheres (N₂/Ar) for >12 months.

- Storage: Keep in amber glass vials at room temperature (20–25°C), sealed with PTFE-lined caps. Desiccate with silica gel to prevent hydrolysis .

- Handling: Use gloveboxes for air-sensitive reactions; avoid contact with strong oxidizers (e.g., HNO₃) .

Advanced: How can computational modeling optimize its application in asymmetric catalysis?

Answer:

- DFT Calculations: Model the HOMO/LUMO levels of the fluorene core to predict electron-donating/withdrawing effects. For example, the dimethyl groups enhance steric bulk, improving enantioselectivity in aldol reactions .

- Docking Studies: Simulate interactions with chiral ligands (e.g., BINOL derivatives) to design catalysts with >95% ee .

- Kinetic Analysis: Use Arrhenius plots to correlate activation energy (Eₐ) with substituent effects on the phenyl rings.

Advanced: What structural modifications enhance its photophysical properties for OLED applications?

Answer:

- π-Extension: Introduce electron-deficient moieties (e.g., cyano groups) at the para positions of the diphenyl rings to redshift emission (λem = 450–500 nm) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C) for vacuum-deposited thin films.

- Quantum Yield Optimization: Blend with host materials (e.g., CBP) to achieve ΦPL > 0.8 in blue-emitting layers .

Advanced: How do solvent polarity and temperature affect its aggregation-induced emission (AIE) behavior?

Answer:

- Solvent Screening: Test in THF/water mixtures (10–90% H₂O). AIE peaks at 70% H₂O due to restricted intramolecular rotation (RIR) .

- Temperature Dependence: Cooling from 298 K to 77 K increases emission intensity by 3× (Jablonski diagram analysis).

- Dynamic Light Scattering (DLS): Confirm nanoparticle formation (50–200 nm) during aggregation .

Safety: What precautions are advised for handling this compound based on structural analogs?

Answer:

- Toxicity: Analogous fluoren-2-amine derivatives show moderate acute toxicity (oral LD₅₀ > 2000 mg/kg in rats). Use fume hoods to avoid inhalation .

- Environmental Impact: Toxic to aquatic organisms (EC₅₀ < 1 mg/L for Daphnia magna). Dispose via incineration (≥1000°C) with scrubbers for HCl/HCN mitigation .

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Test for skin sensitization via LLNA assays before prolonged use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.